molecular formula C11H12F2O2 B15238612 1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B15238612
M. Wt: 214.21 g/mol
InChI Key: PXQYSNPJKKLBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with two fluorine atoms and a hydroxyl group, along with a dimethylpropanone moiety. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with a suitable ketone precursor under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atoms and hydroxyl group play crucial roles in these interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one stands out due to its unique combination of a phenyl ring with fluorine substitutions and a dimethylpropanone moiety. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

1-(3,5-difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H12F2O2/c1-11(2,3)10(15)6-4-7(12)9(14)8(13)5-6/h4-5,14H,1-3H3

InChI Key

PXQYSNPJKKLBCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C(=C1)F)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.